molecular formula C9H9FO3 B13985799 2-Fluoro-4-methoxyphenyl acetate

2-Fluoro-4-methoxyphenyl acetate

Cat. No.: B13985799
M. Wt: 184.16 g/mol
InChI Key: YPWIYSVVJGHUCW-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenyl acetate is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further esterified with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxyphenyl acetate typically involves the esterification of 2-Fluoro-4-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 2-Fluoro-4-methoxyphenyl alcohol.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-Fluoro-4-methoxyphenyl alcohol.

    Substitution: Formation of substituted phenyl acetates with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-4-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxyphenyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    2-Fluoro-4-methoxyphenol: Similar structure but lacks the acetate group.

    4-Methoxyphenyl acetate: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-hydroxyphenyl acetate: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: 2-Fluoro-4-methoxyphenyl acetate is unique due to the combination of the fluorine atom and the methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

(2-fluoro-4-methoxyphenyl) acetate

InChI

InChI=1S/C9H9FO3/c1-6(11)13-9-4-3-7(12-2)5-8(9)10/h3-5H,1-2H3

InChI Key

YPWIYSVVJGHUCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC)F

Origin of Product

United States

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